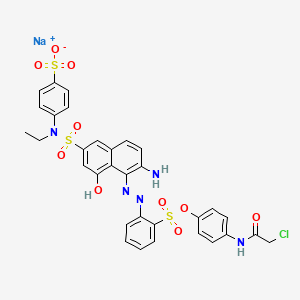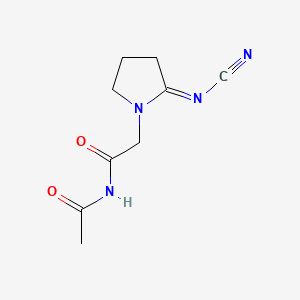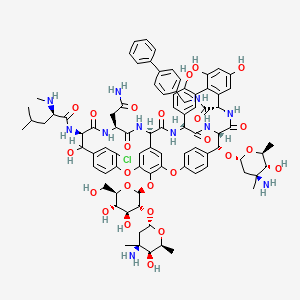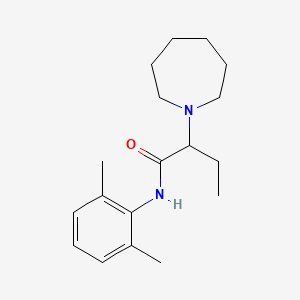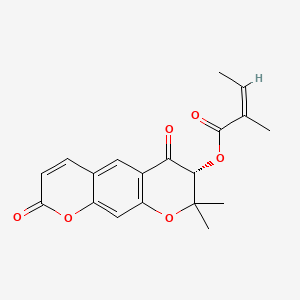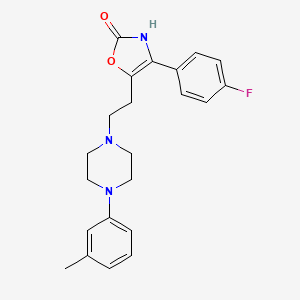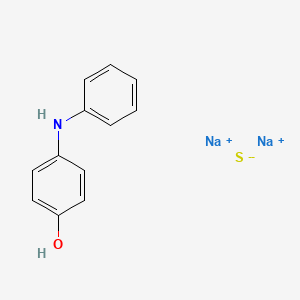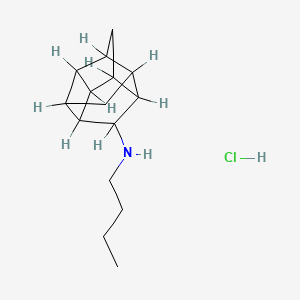
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Butylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex organic compound known for its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves a multi-step process. One common method includes the following steps:
Diels-Alder Reaction: Cyclopentadiene reacts with 1,4-benzoquinone to form an adduct.
Photo-Cycloaddition: The adduct undergoes a [2+2] photo-cycloaddition reaction.
Reduction: The product is then reduced using lithium aluminium hydride.
Hydrolysis: The intermediate is hydrolyzed.
Huang-Minlon Reduction: The final step involves Huang-Minlon reduction to yield the desired compound
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time. For example, the Diels-Alder reaction is typically conducted at -11°C for 3 hours, while the photo-cycloaddition is carried out in acetone for 23 hours .
化学反応の分析
Types of Reactions
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines .
科学的研究の応用
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and anti-inflammatory agent.
Medicine: Explored for its use in developing new pharmaceuticals.
Industry: Utilized as a high-energy fuel additive due to its high combustion heat
作用機序
The mechanism of action of 8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit viral replication or reduce inflammation by modulating specific pathways. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane: A precursor in the synthesis of the target compound.
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: Another related compound with similar structural features
Uniqueness
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to its butylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
136375-83-2 |
|---|---|
分子式 |
C15H24ClN |
分子量 |
253.81 g/mol |
IUPAC名 |
N-butylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-2-3-4-16-15-12-8-6-9-11-7(8)5-10(12)13(11)14(9)15;/h7-16H,2-6H2,1H3;1H |
InChIキー |
IKOZKRBGCKIIBA-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1C2C3CC4C1C5C2CC3C45.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


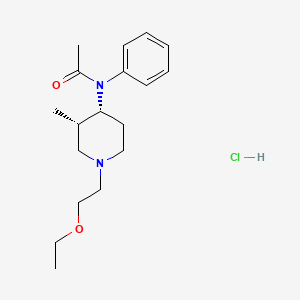
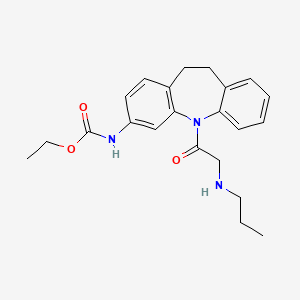
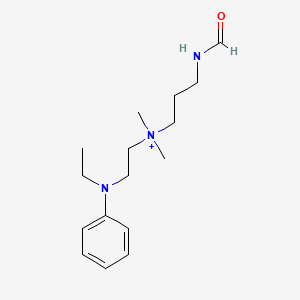


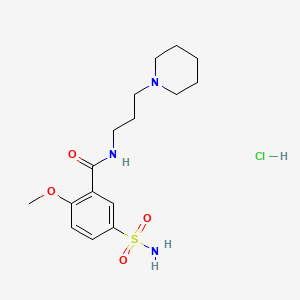
![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)
